An In-depth Technical Guide to 5-Bromo-3,7-dimethyl-1H-indazole
An In-depth Technical Guide to 5-Bromo-3,7-dimethyl-1H-indazole
CAS Number: 1031417-71-6
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3,7-dimethyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While specific experimental data and protocols for this exact molecule are not extensively detailed in publicly accessible literature, this document, based on established principles of organic synthesis and the known chemistry of related indazole derivatives, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into a plausible synthetic route, the rationale behind the chosen methodology, and the versatile role of this compound as a key intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-recognized "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases.[2] The introduction of substituents onto the indazole core allows for the fine-tuning of its physicochemical properties and biological activity.
5-Bromo-3,7-dimethyl-1H-indazole is a trifunctionalized indazole derivative. The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] The methyl groups at the 3 and 7-positions contribute to the molecule's lipophilicity and can influence its binding affinity and metabolic stability. This strategic combination of substituents makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-3,7-dimethyl-1H-indazole is presented in the table below.
| Property | Value |
| CAS Number | 1031417-71-6 |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| Appearance | Typically a solid |
| Purity | Commercially available up to 97% |
Proposed Synthesis Protocol
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for 5-Bromo-3,7-dimethyl-1H-indazole.
Step-by-Step Methodology:
Step 1: Nitration of 2-Bromo-1,3-dimethylbenzene
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2-Bromo-1,3-dimethylbenzene to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.
-
Reaction Execution: Maintain the temperature below 10 °C while stirring. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Bromo-1,3-dimethyl-4-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the crude 2-Bromo-1,3-dimethyl-4-nitrobenzene in ethanol or acetic acid. Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: If using iron, filter the hot reaction mixture through celite to remove the iron salts and wash with ethanol. If using catalytic hydrogenation, filter the catalyst. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield 4-Bromo-2,6-dimethylaniline.
Step 3: Diazotization and Intramolecular Cyclization
-
Reaction Setup: Dissolve the 4-Bromo-2,6-dimethylaniline in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5 °C in an ice bath.
-
Reaction Execution: Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. After the addition, allow the reaction to stir at this temperature for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. This in situ formation of the diazonium salt is followed by spontaneous cyclization to form the indazole ring.
-
Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product. Filter the solid, wash with water, and dry. The crude 5-Bromo-3,7-dimethyl-1H-indazole can be further purified by recrystallization or column chromatography.
Role in Drug Discovery and Medicinal Chemistry
5-Bromo-3,7-dimethyl-1H-indazole is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The indazole core can act as a hinge-binding motif, while the substituents at the 3, 5, and 7 positions can be modified to optimize potency, selectivity, and pharmacokinetic properties.[2]
Conceptual Application in Kinase Inhibitor Synthesis:
Caption: Suzuki coupling of 5-Bromo-3,7-dimethyl-1H-indazole for the synthesis of a potential kinase inhibitor.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[3] This allows for the facile introduction of aryl, heteroaryl, or other functional groups at this position, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.
Safety and Handling
As with any chemical reagent, 5-Bromo-3,7-dimethyl-1H-indazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-3,7-dimethyl-1H-indazole, with its CAS number 1031417-71-6, is a strategically important heterocyclic compound in the field of medicinal chemistry. While specific, detailed experimental procedures are not widely published, its synthesis can be reliably approached through established chemical transformations. Its trifunctionalized nature provides a versatile platform for the synthesis of novel compounds, particularly in the pursuit of new kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding for researchers looking to utilize this valuable chemical building block in their synthetic endeavors.
References
-
. BenchChem. Accessed January 7, 2026.
-
. Guidechem. January 11, 2022. Accessed January 7, 2026.
-
. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026.
-
. Chem-Impex. Accessed January 7, 2026.
-
. ACS Publications. Accessed January 7, 2026.
-
. ACS Publications. April 11, 2022. Accessed January 7, 2026.
-
. RSC Publishing. April 27, 2021. Accessed January 7, 2026.
-
. BenchChem. Accessed January 7, 2026.
-
. Google Patents. Accessed January 7, 2026.
-
. Google Patents. Accessed January 7, 2026.
-
. Google Patents. Accessed January 7, 2026.
-
. Google Patents. December 3, 2009. Accessed January 7, 2026.
-
. National Institutes of Health. Accessed January 7, 2026.
-
. National Institutes of Health. Accessed January 7, 2026.
-
. ChemicalBook. Accessed January 7, 2026.
-
. ChemicalBook. Accessed January 7, 2026.
-
. ChemicalBook. Accessed January 7, 2026.
-
. Bangladesh Journals Online. Accessed January 7, 2026.
-
. Eureka | Patsnap. Accessed January 7, 2026.
-
. Institute of Chemistry of Clermont-Ferrand. Accessed January 7, 2026.
-
. MDPI. Accessed January 7, 2026.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
